![molecular formula C36H34O6 B3820992 4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE CAS No. 497820-23-2](/img/structure/B3820992.png)
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE
Overview
Description
4-(1-{4-[(BICYCLO[410]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[410]HEPTANE-7-CARBOXYLATE is a complex organic compound that features multiple bicyclic structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of bicyclic structures and the introduction of functional groups. A possible synthetic route could involve:
Formation of the Bicyclo[4.1.0]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Carbonyl Group: Oxidation of the bicyclic structure to introduce the carbonyl group.
Formation of the Isobenzofuranone Moiety: This can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final steps involve coupling the different moieties together using esterification or amidation reactions under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe to study biological processes and interactions.
Industry
Materials Science:
Polymer Chemistry: Use as a monomer or additive in the synthesis of polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be studied through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane Derivatives: Compounds with similar bicyclic structures.
Isobenzofuranone Derivatives: Compounds with similar isobenzofuranone moieties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple bicyclic structures and functional groups, which could confer unique properties and reactivity compared to similar compounds.
Biological Activity
The compound 4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE is a complex bicyclic structure that has garnered attention due to its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a bicyclo[4.1.0]heptane core, which is notable for its unique three-dimensional arrangement that can influence biological interactions. The structural complexity includes a phenyl group and an isobenzofuran moiety, which may contribute to its biological activity.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C20H23O4 |
Molecular Weight | 339.39 g/mol |
Bicyclic Framework | Bicyclo[4.1.0]heptane |
Functional Groups | Ester, Carbonyl, Ether |
The biological activity of this compound may be attributed to its interaction with various molecular targets within cells:
- Enzyme Interaction : The compound is hypothesized to interact with enzymes such as hydrolases and oxidoreductases, affecting their catalytic activities and leading to altered metabolic pathways.
- Cell Signaling Modulation : It may influence key signaling pathways by modulating the activity of kinases and phosphatases, which can result in changes in gene expression and cellular responses .
- Subcellular Localization : The localization within the cytoplasm and potential targeting to organelles like mitochondria enhances its interaction with cellular machinery, impacting overall cellular metabolism .
Cellular Effects
Research indicates that this compound can induce significant changes in cellular processes:
- Gene Expression : It has been shown to affect transcription factors, leading to altered expression of genes involved in various metabolic pathways.
- Cell Proliferation : Preliminary studies suggest that it may have effects on cell cycle regulation, potentially influencing cancer cell growth .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to the one :
Study 1: Enzyme Inhibition
A study demonstrated that bicyclic compounds can act as competitive inhibitors for certain hydrolases, showcasing their potential as therapeutic agents in metabolic disorders .
Study 2: Anticancer Activity
Research has indicated that derivatives of bicyclo[4.1.0]heptane structures exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptosis-related proteins .
Table 2: Summary of Research Findings
Properties
IUPAC Name |
[4-[1-[4-(bicyclo[4.1.0]heptane-7-carbonyloxy)phenyl]-3-oxo-2-benzofuran-1-yl]phenyl] bicyclo[4.1.0]heptane-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34O6/c37-33-29-11-5-6-12-30(29)36(42-33,21-13-17-23(18-14-21)40-34(38)31-25-7-1-2-8-26(25)31)22-15-19-24(20-16-22)41-35(39)32-27-9-3-4-10-28(27)32/h5-6,11-20,25-28,31-32H,1-4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZOAVHWOGOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)OC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)OC(=O)C7C8C7CCCC8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115655 | |
Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497820-23-2 | |
Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497820-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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